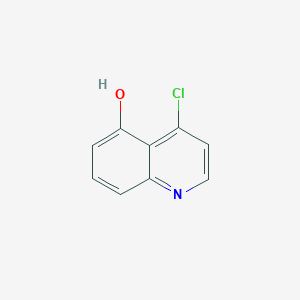
1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H12O It is a derivative of naphthalene, characterized by the presence of a ketone functional group at the ethan-1-one position
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions: 1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as bromine for halogenation or nitric acid for nitration are employed.
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include key proteins or enzymes that play a role in disease progression .
類似化合物との比較
3,4-Dihydronaphthalen-1(2H)-one: Another naphthalene derivative with similar structural features but different functional groups.
1-(Naphthalen-2-yl)ethan-1-one: A compound with a similar core structure but lacking the dihydro modification.
Uniqueness: 1-(3,4-Dihydronaphthalen-2-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethan-1-one group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
特性
CAS番号 |
76181-34-5 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
1-(3,4-dihydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,8H,6-7H2,1H3 |
InChIキー |
HHLYFOFIPKVXNS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=CC=CC=C2CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11912370.png)
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11912374.png)
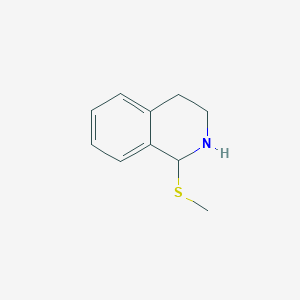
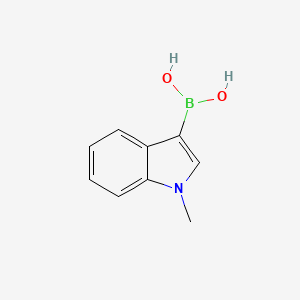

![Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid](/img/structure/B11912397.png)
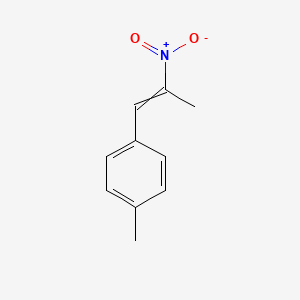
![3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde](/img/structure/B11912410.png)
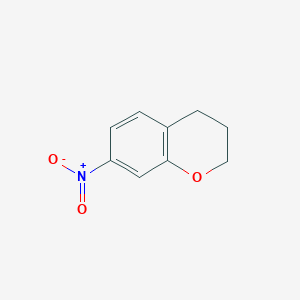
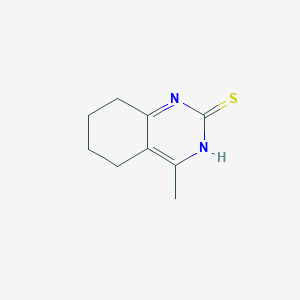
![6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11912427.png)
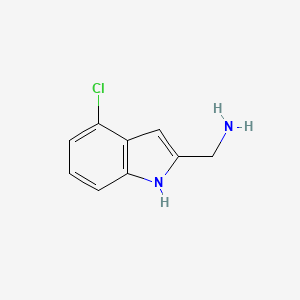
![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)
